molecular formula C8H9NO2 B188337 methyl 4-ethenyl-1H-pyrrole-2-carboxylate CAS No. 198703-17-2

methyl 4-ethenyl-1H-pyrrole-2-carboxylate

Cat. No. B188337
M. Wt: 151.16 g/mol
InChI Key: VCXXDJWJJSFYLL-UHFFFAOYSA-N
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Patent
US08314092B2

Procedure details

Charge to a 500 mL Parr bottle, a mixture of 5% palladium on charcoal (0.2 g) in ethanol (25 mL) and add methyl 4-ethenyl-1H-pyrrole-2-carboxylate (1.4 g, 9.3 mmoles). Hydrogenate at 206.8 kPa for 3 h to give complete conversion by LC-MS. Filter through celite and evaporate to give an oil. Pass through a silica gel pad with iso-hexane/ethyl acetate (100:0 to 75:25) to give the title compound as a pale yellow oil (1.12 g). 1H-NMR (CDCl3), δ: 8.87 (1H, br. s), 6.73-6.78 (2H, m), 3.83 (3H, s), 2.50 (2H, q, J=7.8 Hz) and 1.19 (3H, t, J=7.3 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[NH:6][CH:7]=1)=[CH2:2].[CH2:12](O)C>[Pd]>[CH3:8][CH2:5][CH2:4][CH:3]([CH3:7])[CH3:1].[C:8]([O:10][CH2:11][CH3:12])(=[O:9])[CH3:5].[CH2:1]([C:3]1[CH:4]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[NH:6][CH:7]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(=C)C=1C=C(NC1)C(=O)OC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge to a 500 mL Parr bottle
CUSTOM
Type
CUSTOM
Details
Hydrogenate at 206.8 kPa for 3 h to give complete conversion by LC-MS
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filter through celite
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C.C(C)(=O)OCC
Name
Type
product
Smiles
C(C)C=1C=C(NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.